molecular formula C5H6N2O B1266325 Pyrazin-2-ylmethanol CAS No. 6705-33-5

Pyrazin-2-ylmethanol

Cat. No. B1266325
CAS RN: 6705-33-5
M. Wt: 110.11 g/mol
InChI Key: LFCWHDGQCWJKCG-UHFFFAOYSA-N
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Description

Pyrazin-2-ylmethanol is a compound with the molecular formula C5H6N2O . It is also known by other names such as 2-Pyrazinylmethanol and Pyrazinemethanol . The molecular weight of Pyrazin-2-ylmethanol is 110.11 g/mol .


Synthesis Analysis

While specific synthesis methods for Pyrazin-2-ylmethanol were not found in the search results, a related compound, (Pyridin-2-yl)methanol derivatives, has been synthesized and studied for its pharmacological properties .


Molecular Structure Analysis

The IUPAC name for Pyrazin-2-ylmethanol is pyrazin-2-ylmethanol . The InChI representation is InChI=1S/C5H6N2O/c8-4-5-3-6-1-2-7-5/h1-3,8H,4H2 . The Canonical SMILES representation is C1=CN=C(C=N1)CO .


Physical And Chemical Properties Analysis

Pyrazin-2-ylmethanol has a molecular weight of 110.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 110.048012819 g/mol . The topological polar surface area is 46 Ų . The compound has a heavy atom count of 8 .

Scientific Research Applications

GABA A Receptor Modulation

Pyrazin-2-ylmethanol derivatives have been identified as potential GABA A receptor positive allosteric modulators . This application is significant in the treatment of central nervous system disorders, where modulation of GABA A receptors can have therapeutic effects for conditions such as anxiety, epilepsy, and insomnia .

Proton Pump Inhibition

In the realm of digestive system treatments, Pyrazin-2-ylmethanol compounds have shown promise as proton pump inhibitors . These inhibitors are used to reduce stomach acid production and are commonly prescribed for gastroesophageal reflux disease (GERD) and peptic ulcers .

Aromatase Inhibition

Pyrazin-2-ylmethanol derivatives have been explored as aromatase inhibitors , which are crucial in the treatment of hormone-sensitive breast cancers. By inhibiting aromatase, these compounds can reduce estrogen levels and slow the growth of certain types of breast cancer cells .

Anti-Inflammatory Applications

The anti-inflammatory properties of Pyrazin-2-ylmethanol make it a candidate for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). These applications are particularly relevant for managing chronic inflammatory diseases .

Cancer Therapeutics

Pyrazin-2-ylmethanol derivatives have been studied as inhibitors of Aurora A kinase (AURAK) , which is associated with the carcinogenesis process. Targeting AURAK with these compounds could provide a new avenue for cancer therapy .

Antimicrobial Activity

The antimicrobial properties of Pyrazin-2-ylmethanol derivatives make them valuable in the development of new antibacterial and antifungal agents. This is especially important in the face of rising antibiotic resistance .

Diabetes Management

In the field of endocrinology, Pyrazin-2-ylmethanol has been implicated in the synthesis of compounds with antidiabetic properties. These compounds can be used to manage blood sugar levels in diabetic patients .

Bioimaging of Cancer Cells

Utilizing the bioluminescence properties of certain Pyrazin-2-ylmethanol derivatives, there is potential for bioimaging applications. This could aid in the visualization and study of cancer cells .

Safety and Hazards

The safety data sheet for 2-Pyrazinylmethanol indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound in a well-ventilated place and to wear suitable protective clothing .

properties

IUPAC Name

pyrazin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c8-4-5-3-6-1-2-7-5/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCWHDGQCWJKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00217338
Record name Pyrazinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00217338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazin-2-ylmethanol

CAS RN

6705-33-5
Record name 2-Pyrazinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6705-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazinemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006705335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00217338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (pyrazin-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRAZINEMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C27Z7QI77D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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